3-(4-Isobutylphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene moiety, and an isobutylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-isobutylbenzaldehyde with thiophene-2-carbohydrazide under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazole or thiophene derivatives.
Scientific Research Applications
3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives and thiophene-containing compounds.
- Similar compounds include 3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide and 3-(4-Isobutylphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide.
Uniqueness
- The presence of both the pyrazole ring and thiophene moiety in 3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide makes it unique compared to other similar compounds. This combination of structural features contributes to its distinct chemical reactivity and potential applications.
Properties
CAS No. |
303107-07-5 |
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Molecular Formula |
C19H20N4OS |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4OS/c1-13(2)10-14-5-7-15(8-6-14)17-11-18(22-21-17)19(24)23-20-12-16-4-3-9-25-16/h3-9,11-13H,10H2,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
KPPHEBNBIZPQSU-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
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